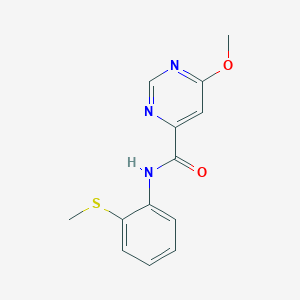

6-methoxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-(2-methylsulfanylphenyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-18-12-7-10(14-8-15-12)13(17)16-9-5-3-4-6-11(9)19-2/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXPRZHYWXTHNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NC2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide typically involves the reaction of 2-(methylthio)aniline with 6-methoxy-4-chloropyrimidine-5-carboxylic acid under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

Oxidation: Sulfoxide, sulfone.

Reduction: Amine.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

6-methoxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Position : The position of the methylthio group on the phenyl ring (2- vs. 3-) affects steric and electronic interactions. For example, the 2-(methylthio)phenyl group in the target compound may enhance intramolecular hydrogen bonding compared to the 3-substituted analog .

- Functional Group Impact : The methoxy group (electron-donating) in the target compound contrasts with the benzyloxy group (bulkier, lipophilic) in ’s compound. This difference could influence solubility and membrane permeability .

- Bioactivity: Fluorine and aminomethyl substitutions in ’s compound correlate with antimicrobial activity, suggesting that electronegative groups (e.g., F) and hydrogen-bonding motifs enhance target binding .

Molecular Conformation and Crystallography

- Dihedral Angles : highlights that pyrimidine derivatives with planar substituents (e.g., fluorophenyl groups deviating <15° from the pyrimidine plane) exhibit optimized bioactivity. The target compound’s 2-(methylthio)phenyl group may adopt a similar conformation, promoting π-π stacking or receptor interactions .

Physicochemical Properties

Research Implications and Gaps

- However, the absence of direct bioactivity data necessitates empirical validation.

- Synthetic Feasibility: ’s methods for tetrahydrothieno-pyrimidines (e.g., alkylthio substitutions) could guide synthesis of the target compound, though route optimization is required .

Biological Activity

6-Methoxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions, including the use of substituted anilines and pyrimidine precursors. The structural framework allows for various substitutions that can enhance biological activity.

Anti-Inflammatory Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, related pyrimidine derivatives have shown potent inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. Specifically, compounds within this class have demonstrated IC50 values around for COX-2 inhibition, indicating strong anti-inflammatory potential .

Table 1: Comparison of COX-2 Inhibition Potency

Anticancer Activity

In vitro studies have also explored the anticancer properties of pyrimidine derivatives, showing promising results against various cancer cell lines. For example, a related compound exhibited an average GI50 of approximately across multiple sensitive cancer cell lines in the NCI-60 panel . These findings suggest that modifications to the pyrimidine scaffold can significantly enhance antiproliferative effects.

Table 2: Antiproliferative Potency in Cancer Cell Lines

The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. The compound's interaction with COX enzymes suggests a mechanism focused on reducing prostaglandin synthesis, thereby alleviating inflammation . Furthermore, its anticancer effects may involve disruption of microtubule dynamics, which is critical for cell division and proliferation .

Case Studies

Several case studies highlight the efficacy of pyrimidine derivatives in clinical and preclinical settings:

- Anti-inflammatory Efficacy : A study demonstrated that a related pyrimidine derivative significantly reduced paw edema in carrageenan-induced models, showcasing its potential as an anti-inflammatory agent comparable to indomethacin .

- Cancer Treatment : In xenograft models using MDA-MB-435 cells, a closely related compound exhibited notable tumor reduction at doses of , indicating its potential as an effective anticancer therapy .

Structure-Activity Relationships (SAR)

SAR studies have revealed that the presence of electron-donating groups on the pyrimidine ring can enhance biological activity. For instance, substituents like methoxy or methylthio groups at specific positions have been shown to improve both anti-inflammatory and anticancer activities .

Table 3: Summary of SAR Findings

| Substituent Position | Substituent Type | Activity Impact |

|---|---|---|

| Position 2 | Methylthio | Increased COX-2 inhibition |

| Position 4 | Methoxy | Enhanced antiproliferative effects |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methoxy-N-(2-(methylthio)phenyl)pyrimidine-4-carboxamide, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via multi-step condensation and alkylation reactions. For example:

- Step 1 : Condensation of 6-methoxypyrimidine-4-carboxylic acid with 2-(methylthio)aniline using coupling agents like EDC/HOBt in DMF .

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the carboxamide derivative.

- Optimization : Reaction yield is sensitive to temperature (60–80°C) and solvent polarity. Microwave-assisted synthesis may reduce reaction time by 40% .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- 1H/13C NMR : Assign methoxy (-OCH₃) and methylthio (-SCH₃) groups via characteristic shifts (δ ~3.8–4.0 ppm for OCH₃; δ ~2.5 ppm for SCH₃) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and pyrimidine ring vibrations at ~1600 cm⁻¹ .

- X-ray crystallography : Resolves dihedral angles between pyrimidine and phenyl rings (e.g., 12.8° deviation observed in related analogs) .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodology :

- Antimicrobial assays : Use agar diffusion against Proteus vulgaris and Pseudomonas aeruginosa (MIC values calculated via broth microdilution) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values. Dose ranges typically span 1–100 µM .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrimidine functionalization be addressed during synthesis?

- Methodology :

- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) using TMSCl before introducing methylthio substituents .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict electron density distribution to guide substitution patterns .

- Catalytic control : Pd-catalyzed cross-coupling ensures selective aryl-amide bond formation .

Q. What strategies resolve contradictions in reported bioactivity data across bacterial strains?

- Methodology :

- Strain-specific assays : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains under standardized CLSI guidelines .

- Membrane permeability studies : Use fluorescent probes (e.g., ethidium bromide) to assess compound uptake in resistant strains .

- SAR analysis : Modify the methylthio or methoxy groups to correlate structural variations with MIC trends .

Q. How does the compound’s conformation impact its interaction with biological targets?

- Methodology :

- Molecular docking : Simulate binding to bacterial dihydrofolate reductase (PDB ID: 1DF7) using AutoDock Vina. Key interactions include hydrogen bonds with Arg32 and hydrophobic contacts with Leu28 .

- Dynamic simulations : MD simulations (100 ns) in GROMACS assess stability of ligand-protein complexes under physiological conditions .

Q. What advanced analytical methods quantify metabolic stability in pharmacokinetic studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.